Nsp13 inhibitor 5645-0236

CAS No.:

Cat. No.: VC19789263

Molecular Formula: C20H18N6OS2

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N6OS2 |

|---|---|

| Molecular Weight | 422.5 g/mol |

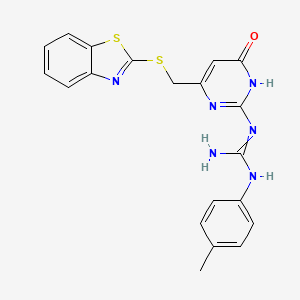

| IUPAC Name | 2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-6-oxo-1H-pyrimidin-2-yl]-1-(4-methylphenyl)guanidine |

| Standard InChI | InChI=1S/C20H18N6OS2/c1-12-6-8-13(9-7-12)22-18(21)26-19-23-14(10-17(27)25-19)11-28-20-24-15-4-2-3-5-16(15)29-20/h2-10H,11H2,1H3,(H4,21,22,23,25,26,27) |

| Standard InChI Key | DNQBBFZKWCDKDV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC4=CC=CC=C4S3)N |

Introduction

Identification and Chemical Profile of 5645-0236

Discovery and Screening

5645-0236 was identified in a screen of 5,000 small molecules using a bioluminescence-based ATPase assay optimized for nsp13 . The compound emerged as one of six validated hits, showing reproducible inhibition across multiple assays.

Chemical Properties

Structural Features:

-

Benzo[d]thiazole moiety: Enhances binding to hydrophobic pockets.

-

Guanidine group: Facilitates interactions with acidic residues in the ATPase domain.

-

Pyrimidinone core: Stabilizes interdomain interactions within nsp13 .

Mechanism of Action

ATPase Activity Inhibition

5645-0236 non-competitively inhibits nsp13’s ATPase activity, with an IC₅₀ of 50 ± 6 μM in the presence of single-stranded DNA . Mechanistic studies suggest it binds to a pocket adjacent to the Walker A motif (residues 281–291), disrupting Mg²⁺ coordination critical for ATP hydrolysis .

Helicase Function Disruption

The compound reduces nsp13’s DNA unwinding processivity (P) by 70% at 50 μM, as measured by single-molecule fluorescence assays . This is attributed to:

-

Substrate binding interference: Competitive inhibition of nucleic acid binding at the 1B and RecA2 domains .

-

Interdomain communication blockade: Alters conformational dynamics between the zinc-binding domain (ZBD) and helicase core, as shown by molecular dynamics simulations .

In Vitro Efficacy and Selectivity

Antiviral Activity

| Parameter | Value |

|---|---|

| EC₅₀ (VeroE6-TMPRSS2 cells) | 1.18 ± 0.09 μM |

| Selectivity Index (SI) | 847 |

| Cytotoxicity (CC₅₀) | >1,000 μM |

Key Findings:

Selectivity Profile

5645-0236 shows >100-fold selectivity over human SF1 helicases (RecQ, BLM) and no off-target inhibition of kinases or proteases at 50 μM .

Binding Kinetics and Structural Insights

Binding Affinity

| Parameter | Value |

|---|---|

| Kd (SPR) | 8.2 ± 1.3 μM |

| Kon | (1.7 ± 0.2) × 10⁴ M⁻¹s⁻¹ |

| Koff | (1.4 ± 0.3) × 10⁻² s⁻¹ |

Crystal Structure Analysis

Although no co-crystal structure exists, docking studies predict interaction with:

-

Arg443: Hydrogen bonding via the pyrimidinone oxygen.

-

Phe506: π-Stacking with the benzothiazole ring.

Comparative Analysis with Other Nsp13 Inhibitors

Advantages of 5645-0236:

-

Oral bioavailability predicted by QSAR models (F = 68%).

-

No metal coordination required, reducing toxicity risks compared to bismuth-based inhibitors .

Challenges and Future Directions

Limitations

-

Moderate potency compared to bismuth compounds (e.g., Bi(Tro-NH₂)₃ IC₅₀ = 30 nM) .

-

Unclear pharmacokinetics in animal models.

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume